
4-Chloro-3-(oxazol-5-YL)aniline
Overview
Description
“4-Chloro-3-(oxazol-5-YL)aniline” is a chemical compound with the molecular formula C9H7ClN2O . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 194.62 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
- The synthesis of novel quinazolinone derivatives, including reactions with aromatic amines such as 4-Chloro-3-(oxazol-5-yl)aniline, has been explored for antimicrobial activities (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis and Chemistry of Dithiazoles
- Research into the reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles highlighted the synthesis and potential applications of compounds involving this compound derivatives for high yields of anilines (Koyioni, Manoli, & Koutentis, 2015).
Development of Polyactive Biocides
- The creation of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides and related substances, demonstrating new avenues for developing polyactive biocides (Asaad, Grant, & Latif, 1988).
Ortho-Chlorination of Aryls
- The exploration of 1-chloro-1,2-benziodoxol-3-one as an effective chlorinating agent for aniline derivatives, including studies on the ortho-selective chlorination under aqueous conditions, which is relevant to the modification and functionalization of anilines (Vinayak, Pardhi, Ramana, & Chandrasekharam, 2018).
Molecular Docking and Antitubercular Activity
- The synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for anti-tubercular activity, showcasing the potential therapeutic applications of these compounds (Dighe, Mahajan, Maste, & Bhat, 2012).
SARS-CoV-2 Antiviral Agents
- A detailed study on the synthesis and characterization of 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl compounds, with molecular docking studies indicating potential as SARS-CoV-2 agents (Eno et al., 2022).
Photovoltaic and Electropolymer Applications
- Investigations into the electrochemical synthesis of novel polymers based on anilines for use in photovoltaic devices, highlighting the interdisciplinary applications of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODRCWCBWVUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
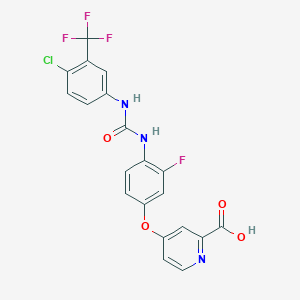
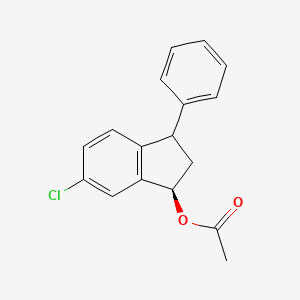


![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
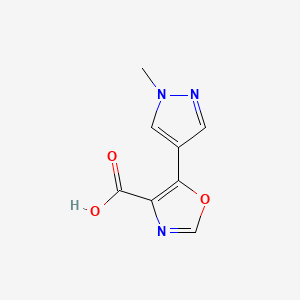
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
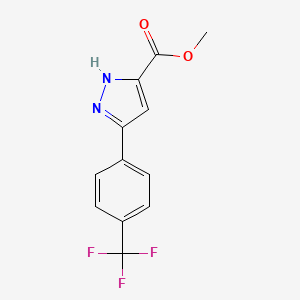
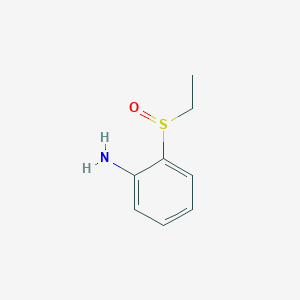
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)